molecular formula C7H13N B1610898 3-Azabicyclo[3.2.1]octane CAS No. 279-82-3

3-Azabicyclo[3.2.1]octane

Cat. No. B1610898
CAS RN: 279-82-3
M. Wt: 111.18 g/mol
InChI Key: CJQNJRRDTPULTL-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octane, also known as ABCO, is a heterocyclic compound containing three carbon atoms and one nitrogen atom. It is an important building block for the synthesis of organic molecules and has been used in various scientific research applications. It is also a versatile starting material for the synthesis of other organic molecules. ABCO has a wide range of applications in the fields of medicine, agriculture, and biotechnology.

Scientific Research Applications

  • Scientific Field: Drug Discovery

    • Application Summary : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
    • Methods of Application : The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . The synthetic approaches to access this bicyclic architecture are summarized in the referenced review .
    • Results or Outcomes : The presence of 2-Azabicyclo[3.2.1]octanes in the total synthesis of several target molecules has been highlighted .
  • Scientific Field: Synthesis of Tropane Alkaloids

    • Application Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
    • Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
    • Results or Outcomes : There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Scientific Field: Agrochemical, Pharmaceutical and Dyestuff Production

    • Application Summary : 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is used as a key intermediate in the production of various agrochemicals, pharmaceuticals, and dyestuffs .
    • Methods of Application : This compound is incorporated into the synthesis processes of these products, often serving as a key building block due to its unique chemical structure .
    • Results or Outcomes : The use of this compound can lead to the production of more effective and efficient agrochemicals, pharmaceuticals, and dyestuffs .
  • Scientific Field: Biomass Valorization

    • Application Summary : 2-Azabicyclo[3.2.1]octanes are used in the valorization of biomass-derived compounds through photochemical transformations .
    • Methods of Application : The specific methods of application involve the use of photochemical transformations to convert biomass-derived compounds into more valuable products .
    • Results or Outcomes : The outcomes of these transformations can vary depending on the specific biomass-derived compounds and the conditions of the photochemical transformations .
  • Scientific Field: Palladium-Catalyzed Reactions

    • Application Summary : 2-Azabicyclo[3.2.1]octanes are used in palladium-catalyzed reactions of aziridines .
    • Methods of Application : The specific methods of application involve the use of palladium catalysts to facilitate reactions involving aziridines .
    • Results or Outcomes : The outcomes of these reactions can vary depending on the specific aziridines and the conditions of the palladium-catalyzed reactions .

properties

IUPAC Name

3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQNJRRDTPULTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487422
Record name 3-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.2.1]octane

CAS RN

279-82-3
Record name 3-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azabicyclo[3.2.1]octane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.2.1]octane
Reactant of Route 2
3-Azabicyclo[3.2.1]octane
Reactant of Route 3
3-Azabicyclo[3.2.1]octane
Reactant of Route 4
3-Azabicyclo[3.2.1]octane
Reactant of Route 5
3-Azabicyclo[3.2.1]octane
Reactant of Route 6
3-Azabicyclo[3.2.1]octane

Citations

For This Compound
343
Citations
AC Cope, WN Baxter - Journal of the American Chemical Society, 1955 - ACS Publications
cA-2, 5-Bis-(hydroxymethyl)-tetrahydrofuran (III), prepared by reduction of 5-hydroxymethylfurfural or dimethyl tetra-hydrofuran-ci" s-2, 5-dicarboxylate, has been converted through the …
Number of citations: 33 pubs.acs.org
LM RICE, CH GROGAN - The Journal of Organic Chemistry, 1957 - ACS Publications
186 KICK AND GROGAN VOL. 22 cations of the isoindole nucleus were employed as one or both of the bridgehead substituents, I. 1· 8 In exploringthe effects of modifying the …
Number of citations: 16 pubs.acs.org
DI Kim, MM Schweri, HM Deutsch - Journal of medicinal chemistry, 2003 - ACS Publications
A series of 8-substituted-3-azabicyclo[3.2.1]octanes (isotropanes) were synthesized and tested for inhibitor potency using [ 3 H]WIN 35,428 binding at the dopamine (DA) transporter, [ 3 …
Number of citations: 33 pubs.acs.org
ML Gelmi, C Cattaneo, S Pellegrino… - The Journal of …, 2007 - ACS Publications
A single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was carried out using (R)-1-phenylethylamine to confer …
Number of citations: 23 pubs.acs.org
DP Walker, DG Wishka, P Beagley, G Turner… - …, 2011 - thieme-connect.com
The bridged bicyclic morpholinethiones (±)-8-oxa-3-azabicyclo [3.2. 1] octane-2-thione and (±)-2-oxa-5-azabicyclo [2.2. 1] heptane-6-thione have been prepared in five and eight steps, …
Number of citations: 12 www.thieme-connect.com
LM RICE, CH GROGAN - The Journal of Organic Chemistry, 1959 - ACS Publications
The investigation of various nitrogen heterocycles for use in the formation of symmetrical and unsymmetrical bis-ammonium salts for screening as hypotensive agents demonstrated …
Number of citations: 15 pubs.acs.org
F Fried, RN Prasad, AP Gaunce - Journal of Medicinal Chemistry, 1967 - ACS Publications
Oxidation of IV with hydrogen peroxide in glacial acetic acid gave 8-thia-3-azabicyclo [3.2. 1 [octane-2, 4-dione 8, 8-dioxide (IX). Reaction of I with p-nitro-benzenesulfonyl chloride gave …
Number of citations: 3 pubs.acs.org
F Caputo, C Cattaneo, F Clerici, ML Gelmi… - The Journal of …, 2006 - ACS Publications
The synthesis of two new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids exo- and endo-8,9 is reported using exo- and endo-norbornene amino acids as chiral …
Number of citations: 23 pubs.acs.org
CH GROGAN, LM RICE - The Journal of Organic Chemistry, 1957 - ACS Publications
A series of M-dialkylaminoalkyl-3-azabicyclo [3.2. 1] octane-2, 4-diones have been preparedemploying cis-1, 3-cyclopentane dicarboxylic anhydride, obtained by permanganate …
Number of citations: 11 pubs.acs.org
F Machetti, I Bucelli, G Indiani, CO Kappe… - Journal of …, 2007 - ACS Publications
An efficient synthesis of unsubstituted and substituted amides based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold is described. The reaction, carried out at 60 C in the absence of …
Number of citations: 26 pubs.acs.org

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